molecular formula C22H18ClFN6O2 B2462749 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920474-24-4

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2462749
CAS No.: 920474-24-4
M. Wt: 452.87
InChI Key: XALSKHFBQOPNIQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water, under acidic or basic conditions.

    Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using oxidizing or reducing agents.

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process may involve:

    Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.

    Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. Common products include:

    Oxidized Derivatives: Compounds with additional oxygen atoms.

    Reduced Derivatives: Compounds with additional hydrogen atoms.

    Substituted Derivatives: Compounds with different functional groups.

Scientific Research Applications

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Inhibition of Enzymes: Blocking the activity of specific enzymes, leading to changes in metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C22H18ClN6O2: A compound with a similar structure but lacking the fluorine atom.

    C22H18FN6O2: A compound with a similar structure but lacking the chlorine atom.

    C22H18ClFN6O: A compound with a similar structure but lacking one oxygen atom.

The unique combination of chlorine, fluorine, and nitrogen atoms in This compound

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN6O2/c1-12-10-28-18-19(26-21(28)30(12)17-9-4-3-8-16(17)25)27(2)22(32)29(20(18)31)11-13-14(23)6-5-7-15(13)24/h3-10H,11,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALSKHFBQOPNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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